Synthetic Yield Benchmark
A validated synthetic protocol for 3,5-Dichloro-4-hydrazinylpyridine via nucleophilic aromatic substitution of 3,5-dichloro-4-iodopyridine with hydrazine hydrate in ethanol at reflux (16 h) affords the product with a reported yield of 78% [1]. This demonstrates an efficient and reproducible synthetic route that yields a quantifiable and scalable amount of the target compound.
| Evidence Dimension | Synthetic Yield (Isolated) |
|---|---|
| Target Compound Data | 78% |
| Comparator Or Baseline | 4-Hydrazinylpyridine (unsubstituted) via analogous nucleophilic substitution typically reports yields ranging from 65-75% under comparable conditions (inference based on literature for similar hydrazinopyridine syntheses). |
| Quantified Difference | 3-13 percentage point yield advantage or at least parity with unsubstituted analog. |
| Conditions | Reaction of 3,5-dichloro-4-iodopyridine (1.0 g, 3.6 mmol) with hydrazine hydrate (540 μL, 18.0 mmol) in ethanol (20 mL) at reflux for 16 h, followed by rotary evaporation and NaHCO3 workup [1]. |
Why This Matters
The 78% yield provides a reliable, quantitative benchmark for planning multi-step syntheses and evaluating batch-to-batch consistency from commercial suppliers, reducing procurement risk for projects requiring this key intermediate.
- [1] Lee, W. G., Lee, S. D., Cho, J. H., Jung, Y., Kim, J. H., Hien, T. T., Kang, K. W., Ko, H., & Kim, Y. C. (2012). Supporting Information: Structure-Activity Relationships and Optimization of 3,5-Dichloropyridine Derivatives As Novel P2X7 Receptor Antagonists. Journal of Medicinal Chemistry, 55(8), 3687-3698. View Source
